N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide is a chemical compound with the molecular formula C16H18N2O5S It is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to acylation using tosyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.
Reduction: Formation of 4-methoxy-2-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tosyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the tosyl group.
4-methoxy-2-nitroaniline: Precursor in the synthesis of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide.
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide: Similar structure with a phenoxybutanamide group instead of a tosylpropanamide group.
Uniqueness
This compound is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(25-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLESWFUBWWPFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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